Phomenone

Description

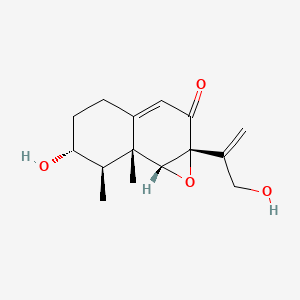

Structure

3D Structure

Properties

IUPAC Name |

(1aR,6R,7R,7aR,7bR)-6-hydroxy-1a-(3-hydroxyprop-1-en-2-yl)-7,7a-dimethyl-5,6,7,7b-tetrahydro-4H-naphtho[1,2-b]oxiren-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-8(7-16)15-12(18)6-10-4-5-11(17)9(2)14(10,3)13(15)19-15/h6,9,11,13,16-17H,1,4-5,7H2,2-3H3/t9-,11+,13+,14+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKZMDQXEUJZALS-OANMRLRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCC2=CC(=O)C3(C(C12C)O3)C(=C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](CCC2=CC(=O)[C@]3([C@@H]([C@]12C)O3)C(=C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00971165 | |

| Record name | 6-Hydroxy-1a-(3-hydroxyprop-1-en-2-yl)-7,7a-dimethyl-4,5,6,7,7a,7b-hexahydronaphtho[1,2-b]oxiren-2(1aH)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00971165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55785-58-5 | |

| Record name | (1aR,6R,7R,7aR,7bR)-4,5,6,7,7a,7b-Hexahydro-6-hydroxy-1a-[1-(hydroxymethyl)ethenyl]-7,7a-dimethylnaphth[1,2-b]oxiren-2(1aH)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55785-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phomenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055785585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-1a-(3-hydroxyprop-1-en-2-yl)-7,7a-dimethyl-4,5,6,7,7a,7b-hexahydronaphtho[1,2-b]oxiren-2(1aH)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00971165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Origin, Isolation, and Dereplication of Phomenone

Fungal Bioprospecting and Habitat Exploration

Fungal bioprospecting involves the search for fungi from diverse habitats that are capable of producing valuable secondary metabolites like phomenone. Both terrestrial and marine environments, as well as the endophytic lifestyle, have proven to be rich sources of this compound-producing fungi.

Several terrestrial fungal species have been identified as producers of this compound. These include various Phoma species, Penicillium corylophilum, Drechslera gigantea, Xylaria species, and Penicillium terrigenum RD 4-3. Phoma species are known to produce a range of bioactive metabolites, including this compound and related compounds such as phomapyrone A and phomapyrone B. researchgate.netresearchgate.net Xylaria sp., an endophytic fungus associated with Piper aduncum, has been reported to produce this compound. frontiersin.orgnih.gov

Marine environments, particularly mangrove ecosystems, have also yielded this compound-producing fungi. Penicillium sp. HDN13-494, isolated from mangrove root soil, is a notable example, producing this compound A and this compound B, alongside other sesquiterpenoids. nih.govresearchgate.netmdpi.com Another marine-derived fungus, Phoma sp. DXH009, has been shown to produce eremophilane (B1244597) sesquiterpenoids, including this compound D. mdpi.com Studies on marine-derived Penicillium species have highlighted their potential as sources of diverse bioactive compounds, including sesquiterpenes like this compound. mdpi.commdpi.comscience.gov

Here is a table summarizing some fungal sources of this compound and related compounds:

| Fungal Species | Habitat/Origin | This compound/Related Metabolites Produced | Citation |

| Phoma species | Terrestrial | This compound, Phomapyrone A, Phomapyrone B | researchgate.netresearchgate.net |

| Penicillium corylophilum | Terrestrial | This compound | |

| Drechslera gigantea | Terrestrial | This compound | |

| Xylaria species | Terrestrial/Endophytic | This compound, Phaseolinone (B1679765) | frontiersin.orgnih.gov |

| Penicillium terrigenum RD 4-3 | Terrestrial | This compound | |

| Penicillium sp. HDN13-494 | Marine (Mangrove) | This compound A, this compound B | nih.govresearchgate.netmdpi.com |

| Phoma sp. DXH009 | Marine | This compound D | mdpi.com |

| Penicillium sp. SS080624SCf1 | Marine (Tunicate-derived) | This compound, Sporogen-AO1 | science.govscience.gov |

| Microdiplodia sp. KS 75-1 | Endophytic (Conifer) | 8α-Acetoxyphomadecalin C, Phomadecalin E | frontiersin.org |

| Phoma sp. YN02-P-3 | Endophytic | Phomapyrone A, Phomapyrone B, Phomacumarin A, Fuscoatramides A-C, Ascosalitoxin | researchgate.net |

| Penicillium paxilli | Marine (Sponge) | 13-desoxy-phomenone, (E)-4-methoxy-5-(3-methoxybut-1-enyl)-6-methyl-2H-pyran-2-one | scielo.br |

Endophytic fungi, which live within plant tissues without causing disease, represent a significant reservoir of bioactive compounds, including this compound and related sesquiterpenes. Xylaria sp., an endophyte of Piper aduncum, is a known producer of this compound. frontiersin.orgnih.gov Other endophytic fungi, such as Microdiplodia sp. KS 75-1 and Phoma sp. YN02-P-3, have been found to produce eremophilane sesquiterpenes structurally related to this compound. researchgate.netfrontiersin.org The production of such metabolites by endophytes suggests a potential role in the symbiotic relationship with their host plants. nih.gov

Fermentation and Cultivation Strategies for this compound Production

Efficient production of this compound and other fungal secondary metabolites in the laboratory requires optimized fermentation and cultivation strategies. These strategies involve selecting appropriate media, controlling environmental parameters, and scaling up the process for sufficient metabolite isolation.

Optimizing culture conditions is critical for maximizing the yield of target metabolites. Factors such as media composition, temperature, pH, aeration, and incubation time can significantly influence fungal growth and secondary metabolite production. For instance, studies on fungal fermentation for various metabolites have explored the impact of different carbon and nitrogen sources, as well as the optimal temperature and pH ranges. frontiersin.orgbiotechnology.kiev.uamdpi.comnrfhh.com While specific optimization data solely for this compound production across all its producing species is not extensively detailed in the provided snippets, general principles of fungal fermentation optimization apply. For Penicillium sp. HDN13-494, fermentation was conducted in potato dextrose broth (PDB) medium at 28 °C with shaking at 180 rpm for 9 days for compound production. nih.gov

Once optimal conditions are established at a smaller scale, large-scale fermentation is necessary to obtain sufficient quantities of this compound for isolation, purification, and structural elucidation. This typically involves cultivating the fungus in larger volumes of liquid media in flasks or bioreactors. For example, in the isolation of compounds from Penicillium sp. HDN13-494, a total of 10 L of broth was extracted. mdpi.com Similarly, large-scale fermentation using solid rice medium was employed for the isolation of eremophilane sesquiterpenoids from Phoma sp. DXH009. mdpi.com Large-scale fermentation allows for the accumulation of enough biomass and culture broth to facilitate the downstream extraction and purification processes required to obtain pure this compound. researchgate.netmdpi.comgfi.org

Isolation Methodologies from Complex Biological Matrices

The isolation of natural products like this compound from complex biological matrices, such as fungal cultures or plant extracts, requires robust separation techniques to obtain the compound in a purified form. These matrices contain a myriad of compounds, necessitating efficient methods to isolate the target molecule from co-extracted impurities.

Solvent extraction is a fundamental step in the isolation of this compound from its biological source. This technique relies on the principle of differential solubility of compounds in two immiscible liquids, typically an aqueous phase and an organic solvent. vinanhatrang.com The choice of solvent is crucial and is based on the polarity of the target compound, with solvents of similar polarity effectively dissolving the solute of interest. mdpi.com

In the isolation of compounds from fungal cultures, the fermentation broth and mycelia are often separated and extracted independently. For instance, in the isolation of this compound A and B from Penicillium sp. HDN13-494, the fermentation broth was extracted with ethyl acetate (B1210297) (EtOAc), while the mycelia were macerated and extracted with methanol. mdpi.com These extracts are then typically evaporated under reduced pressure to yield a crude gum. mdpi.com Different solvents or sequential extraction with solvents of varying polarities can be employed to selectively extract different classes of compounds from the complex matrix. mdpi.com

Chromatographic techniques are indispensable for further purification of this compound from crude extracts obtained through solvent extraction. These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase. welch-us.com

Flash chromatography is a rapid form of column chromatography often used for initial purification of natural product extracts. biotage.com It utilizes a solid stationary phase, commonly silica, packed in a column, and a solvent (mobile phase) is passed through the column, often with the aid of pressure. biotage.com Compounds separate based on their polarity, with less polar compounds eluting faster than more polar ones. biotage.com This technique helps in removing bulk impurities and fractionating the extract into simpler mixtures. biotage.com

High-Performance Liquid Chromatography (HPLC) is a more advanced and high-resolution chromatographic technique widely used for the isolation and purification of natural products, including this compound and its analogues. welch-us.comresearchgate.net HPLC offers improved separation efficiency, sensitivity, and faster analysis times compared to traditional column chromatography. welch-us.comresearchgate.net Preparative HPLC is specifically used for isolating larger quantities of purified compounds. welch-us.comchromatographyonline.com In the isolation of this compound A and B, reversed-phase HPLC with gradients of methanol/water or acetonitrile/water were used for further separation of fractions obtained from initial column chromatography. mdpi.com The specific mobile phase composition and stationary phase (e.g., ODS) are optimized based on the properties of the target compounds and the complexity of the mixture. mdpi.comresearchgate.net

Dereplication Strategies in the Discovery of this compound Analogues

Dereplication is a critical strategy in natural product discovery aimed at rapidly identifying known compounds within crude extracts. mdpi.comresearchgate.net This process prevents the redundant isolation and characterization of previously reported compounds, allowing researchers to focus their efforts on potentially novel molecules, such as new this compound analogues. mdpi.comresearchgate.net

Modern dereplication strategies heavily rely on hyphenated analytical techniques, particularly those coupling chromatography with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.comresearchgate.netnih.gov By analyzing the spectral data (MS, UV, NMR) of compounds in a mixture, researchers can compare these patterns to extensive databases of known natural products. mdpi.com Matching spectral data allows for the rapid identification of known compounds. mdpi.com

Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are valuable for determining the molecular formula of isolated compounds, providing crucial information for identification and dereplication. mdpi.com Molecular networking, a computational approach that organizes MS/MS data based on spectral similarity, is another powerful dereplication tool. geomar.de It helps in visualizing related compounds within complex extracts, facilitating the identification of known structures and highlighting potentially new analogues belonging to the same molecular family. geomar.de By applying these dereplication strategies early in the discovery process, researchers can efficiently prioritize extracts and fractions likely to contain novel this compound analogues for targeted isolation and structural elucidation. mdpi.comnih.gov

Structural Elucidation and Stereochemical Determination of Phomenone and Its Analogues

Advanced Spectroscopic Analysis

Advanced spectroscopic methods provide crucial data for identifying the molecular formula, connectivity of atoms, functional groups, and the three-dimensional arrangement of atoms in phomenone and its analogues. mit.edupitt.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for determining the carbon-hydrogen framework and identifying functional groups within a molecule. Both one-dimensional and two-dimensional NMR experiments are essential for complete structural characterization. pitt.eduemerypharma.com

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional ¹H NMR spectra provide information on the types of protons, their chemical environments (chemical shift), their neighboring protons (multiplicity and coupling constants), and their relative numbers (integration). emerypharma.com ¹³C NMR spectra reveal the different types of carbon atoms in the molecule based on their chemical shifts. emerypharma.com DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often used in conjunction with ¹³C NMR to determine the number of hydrogens attached to each carbon (CH₃, CH₂, CH, or quaternary carbon). pitt.edursc.orgmdpi.com

For this compound and its analogues, detailed analysis of ¹H and ¹³C NMR data is crucial for initial structural assignments. nih.govmdpi.comtandfonline.com For example, ¹H and ¹³C NMR data for this compound A and this compound B isolated from Penicillium sp. HDN13-494 have been reported, showing characteristic signals corresponding to their sesquiterpenoid skeletons and functional groups. nih.govmdpi.com Complete ¹H and ¹³C NMR data for this compound itself have also been reported, providing chemical shifts and coupling constants that aid in assigning specific protons and carbons within the molecule. tandfonline.com

Table 1: Selected ¹H NMR Data for this compound (in CD₃OD) tandfonline.com

| Position | δH (J, Hz) |

| 2 | 2.60, m; 2.33, m |

| 3 | 2.10, m; 1.34, m |

| 4 | 3.58, m |

| 5 | 1.72, m |

| 7 | 3.39, s |

| 9 | 5.71, d (1.8) |

| 13 | 5.25, m; 5.20, m |

| 14 | 4.34, br d (13.8); 4.27, br d (13.8) |

| 15 | 1.30, s |

| 16 | 1.23, d (6.82) |

Table 2: Selected ¹³C NMR Data for this compound (in CD₃OD) tandfonline.com

| Position | δC, type |

| 2 | 32.0, CH₂ |

| 3 | 36.4, CH₂ |

| 4 | 71.3, CH |

| 5 | 46.0, CH |

| 6 | 42.0, C |

| 7 | 70.4, CH |

| 7a | 62.8, C |

| 7b | 194.6, C |

| 9 | 121.3, CH |

| 10 | 166.9, C |

| 11 | 145.9, C |

| 12 | 113.3, CH₂ |

| 13 | 64.0, CH₂ |

| 14 | 11.6, CH₃ |

| 15 | 18.8, CH₃ |

Note: The numbering in the tables corresponds to the numbering used in the provided source tandfonline.com and may differ from other naming conventions.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments provide connectivity information that is essential for piecing together the structural fragments identified by 1D NMR. pitt.eduemerypharma.comprinceton.edu

COSY (COrrelation SpectroscopY): Shows correlations between protons that are coupled to each other, typically through two or three bonds. princeton.edu This helps establish proton-proton connectivities within spin systems. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between carbons and the protons directly attached to them (one-bond correlations). princeton.edu This experiment is vital for assigning proton signals to their corresponding carbons. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are separated by two, three, or even four bonds (long-range correlations). princeton.edu HMBC is particularly useful for connecting different structural fragments and identifying quaternary carbons. emerypharma.comrsc.org

NOESY (Nuclear Overhauser Effect SpectroscopY): Shows correlations between protons that are spatially close to each other, regardless of the number of bonds separating them. princeton.edu NOESY data is crucial for determining the relative stereochemistry of a molecule. mdpi.comrsc.orgnih.gov

Analysis of COSY, HSQC, HMBC, and NOESY data has been extensively used in the structural elucidation of this compound and its analogues. nih.govmdpi.comrsc.orgnih.gov For instance, HMBC correlations helped confirm the connectivity of atoms in this compound A nih.govmdpi.com, while NOESY correlations were used to establish the relative configurations of this compound analogues like this compound C and this compound D. nih.gov Selected NOESY correlations for this compound A and this compound B have also been reported, providing insights into their relative stereochemistry. mdpi.com

High-Resolution Mass Spectrometry (HRMS, HRESIMS)

High-Resolution Mass Spectrometry (HRMS), particularly High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is used to determine the exact molecular weight of a compound. nih.govmdpi.comresearchgate.net This allows for the calculation of the precise molecular formula, which is a critical first step in structural elucidation. nih.govmdpi.com For example, the molecular formula of this compound A was suggested as C₁₆H₂₀O₃S based on its HRESIMS data nih.govmdpi.com, while the molecular formula of this compound B was determined as C₁₅H₂₀O₃ by HRESIMS analysis. nih.govmdpi.com The HRMS data for this compound itself has also been reported, providing its exact mass and confirming its molecular formula as C₁₅H₂₀O₄. tandfonline.com

Electronic Circular Dichroism (ECD) Calculations for Absolute Configuration

Electronic Circular Dichroism (ECD) spectroscopy, combined with quantum chemical calculations, is a powerful method for determining the absolute configuration of chiral molecules like this compound and its analogues. nih.govmdpi.comresearchgate.netnih.govresearchgate.net By comparing the experimental ECD spectrum with computationally predicted ECD spectra for different possible stereoisomers, the correct absolute configuration can be assigned. nih.govmdpi.comresearchgate.netnih.govresearchgate.net This technique has been successfully applied to determine the absolute configurations of this compound analogues, such as this compound C, this compound D, and this compound B. mdpi.comnih.govresearchgate.net The agreement between calculated and experimental ECD spectra provides strong evidence for the assigned stereochemistry. mdpi.comnih.govresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within a molecule by analyzing the vibrations of chemical bonds. mit.edulibretexts.org Different functional groups absorb infrared light at characteristic frequencies, resulting in distinctive bands in the IR spectrum. wpmucdn.compressbooks.pub For example, the presence of hydroxyl (-OH) groups, carbonyl (C=O) groups, and carbon-carbon double bonds (C=C) can be detected by IR spectroscopy. wpmucdn.compressbooks.pubresearchgate.net IR spectroscopic data has been reported for this compound A and this compound B, showing characteristic absorption bands corresponding to functional groups present in their structures, such as hydroxyl and carbonyl groups. nih.govmdpi.com

X-ray Crystallography for Definitive Structural Assignment

X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of crystalline substances. By analyzing the diffraction pattern produced when X-rays interact with a crystal, researchers can obtain a detailed three-dimensional map of electron density, allowing for the precise positioning of atoms and the determination of bond lengths and angles. wikipedia.org This method is particularly valuable for confirming structures elucidated by other spectroscopic means and for unambiguously assigning relative and absolute stereochemistry.

While direct X-ray crystallographic data specifically for the original this compound compound (CID 93306) was not found in the search results, X-ray diffraction analysis has been successfully applied to determine the absolute structures of related compounds, such as citreobenzofuran D, a novel sesquiterpenoid isolated alongside this compound analogues. mdpi.comdntb.gov.uaresearchgate.net This suggests that when suitable crystals of this compound or its analogues are obtained, X-ray crystallography serves as a definitive method for structural confirmation and stereochemical assignment. Historically, the structure of this compound was originally determined by X-ray crystallography. tandfonline.comscispace.com

Elucidation of Novel this compound Sesquiterpenoids (e.g., this compound A and B)

Recent research has led to the isolation and structural elucidation of novel this compound sesquiterpenoids, expanding the known diversity of this compound class. This compound A and this compound B are examples of such newly discovered analogues, isolated from sources like mangrove-derived fungi. mdpi.comdntb.gov.uaresearchgate.netnih.gov

The structures of these novel compounds are typically determined through extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D). mdpi.comdntb.gov.uaresearchgate.netnih.gov Electronic Circular Dichroism (ECD) calculations are also employed, particularly for assigning absolute configurations. mdpi.comdntb.gov.uaresearchgate.net

For instance, this compound A (CID 170990234) was identified as a colorless powder with a molecular formula of C₁₆H₂₀O₃S, determined by HRESIMS. mdpi.comnih.gov Its NMR spectra showed similarities to known compounds but revealed unique features, such as the presence of a rare thiomethyl group, which was the first report of a sesquiterpene with sulfur elements in its skeleton. mdpi.comdntb.gov.uaresearchgate.netnih.gov HMBC correlations were crucial in confirming the positions of functional groups, including the methylthio group and an aldehyde group at C-12. mdpi.com

This compound B was obtained as a colorless oil with a molecular formula of C₁₅H₂₀O₃, as determined by HRESIMS. mdpi.com Its 1D NMR data showed similarities to xylarenone A, with the key difference being the absence of a hydroxyl group at C-1. mdpi.com NOESY correlations were used to propose the relative configuration of substituents on the octahydronaphthalene ring. mdpi.com

The elucidation of these novel this compound sesquiterpenoids highlights the ongoing discovery of structurally diverse compounds within the eremophilane (B1244597) class from various natural sources.

Structural Comparison with Known Eremophilane Sesquiterpenes

This compound and its analogues belong to the eremophilane class of sesquiterpenes, which are characterized by a bicyclic skeleton. nih.govnih.govnaturalproducts.net Comparing the structures of this compound and its derivatives with other known eremophilanes provides insights into their structural relationships and potential biosynthetic pathways.

Eremophilanes are well-known secondary metabolites found in both fungi and higher plants. tandfonline.com this compound itself has been reported in fungi such as Phoma exigua, Xylaria, and Penicillium copticola. nih.govscispace.comtandfonline.com

Structural comparisons often involve analyzing the positions and types of functional groups, the stereochemistry of chiral centers, and the presence of any unique skeletal modifications. For example, this compound A is notable for containing a thiomethyl group, a feature not commonly found in other eremophilane sesquiterpenes. mdpi.comdntb.gov.uaresearchgate.netnih.gov

Studies comparing this compound to other eremophilanes, such as phaseolinone (B1679765) or petasol, have been conducted to help characterize newly isolated compounds. tandfonline.comphorteeducacional.com.br For instance, the ¹H-NMR spectrum of a related sesquiterpene showed similarities to this compound, with differences observed in the resonances from the isopropenyl residue. tandfonline.com Another study identified a this compound unit as one of the moieties in a more complex eremophilane analogue, copteremophilane C, highlighting the presence of an α,β-unsaturated ketone with an epoxy group in the this compound core structure. mdpi.com

These comparisons are essential for classifying new compounds, understanding the structural diversity within the eremophilane family, and can inform studies on structure-activity relationships.

Biosynthetic Pathways of Phomenone

General Fungal Terpenoid Biosynthesis: Isoprenoid Precursors (IPP, DMAPP) and Prenyltransferases

All terpenoids, including sesquiterpenoids like phomenone, are derived from two five-carbon isomeric precursors: isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govwikipedia.orgnih.govcjnmcpu.combeilstein-journals.org These fundamental building blocks are synthesized through either the mevalonate (B85504) (MVA) pathway or the methylerythritol 4-phosphate (MEP) pathway. wikipedia.orgnih.govwikipedia.orgfrontiersin.org Fungi typically utilize the MVA pathway, which is located in the cytoplasm. frontiersin.orgfrontiersin.org

IPP and DMAPP are interconverted by the enzyme isopentenyl pyrophosphate isomerase (IDI). nih.govwikipedia.org Subsequently, prenyltransferases catalyze the sequential head-to-tail condensation of IPP and DMAPP units to form longer chain prenyl diphosphates. nih.govnih.govbeilstein-journals.orgfrontiersin.orgfrontiersin.org For sesquiterpenoid biosynthesis, the crucial precursor is farnesyl diphosphate (FPP), a 15-carbon molecule formed by the condensation of two molecules of IPP and one molecule of DMAPP, or one molecule of IPP and one molecule of geranyl diphosphate (GPP), which is itself formed from IPP and DMAPP. nih.govfrontiersin.orgwikipedia.org

Prenyltransferases involved in terpenoid synthesis contain conserved aspartate-rich motifs that are essential for binding divalent metal ions, which play a role in the elimination of diphosphate groups during the reaction. nih.gov

Specific Cyclization of Farnesyl Diphosphate (FPP) to Sesquiterpenoids

Farnesyl diphosphate (FPP) is the universal precursor for all sesquiterpenes. wikipedia.orgnih.gov The structural diversity of sesquiterpenoids, with over 300 described scaffolds, arises from the cyclization of FPP catalyzed by a class of enzymes known as sesquiterpene cyclases (STCs) or terpene synthases. nih.govmicrobiologyresearch.orgnih.gov

The cyclization process typically begins with the ionization of FPP, involving the removal of the diphosphate group, which is often facilitated by divalent metal ions coordinated within the enzyme's active site. microbiologyresearch.orgnih.govgenome.jp This generates a highly reactive allylic carbocation intermediate. genome.jp The subsequent cyclization involves intramolecular attacks on the remaining double bonds of the farnesyl cation, leading to the formation of various mono- or polycyclic carbon skeletons. nih.govmicrobiologyresearch.orggenome.jp The specific folding of the FPP substrate within the active site of the sesquiterpene cyclase dictates the nature of the initial cyclization and subsequent rearrangements, ultimately determining the final sesquiterpene product. researchgate.net

Enzymatic Formation of Aristolochene (B1197444) and its Role as a Precursor to this compound

Aristolochene is a bicyclic sesquiterpene hydrocarbon produced by certain fungi, including Penicillium roqueforti and Aspergillus terreus. wikipedia.orgnih.gov It is biosynthesized directly from farnesyl diphosphate by the enzyme aristolochene synthase (AS). wikipedia.orgnih.gov Aristolochene serves as a key biosynthetic precursor for a variety of fungal metabolites, including eremofortins and mycotoxins like PR toxin, sporogen-AO1, and this compound. frontiersin.orgnih.govwikipedia.orgnih.gov

The conversion of FPP to aristolochene catalyzed by aristolochene synthase involves two sequential cyclization steps. wikipedia.org In Penicillium roqueforti and Aspergillus terreus, aristolochene formation is considered the first committed step in the biosynthesis of a group of eremophilene (B157757) toxins and bioregulators. nih.gov

Characterization and Regulation of Aristolochene Synthase (AS)

Aristolochene synthase (AS) is a sesquiterpene cyclase that catalyzes the cyclization of FPP to (+)-aristolochene. nih.govnih.gov This enzyme has been characterized in detail, particularly from Penicillium roqueforti and Aspergillus terreus. nih.govnih.govnih.gov

The Ari1 gene in P. roqueforti has been identified and shown to encode aristolochene synthase. frontiersin.orgnih.gov Nucleotide sequence analysis of genomic and cDNA clones of Ari1 revealed the presence of two introns. nih.gov The enzyme encoded by Ari1 has a molecular weight of approximately 39,200. nih.gov Expression of the Ari1 gene in P. roqueforti occurs during the stationary phase of growth and appears to be transcriptionally regulated. frontiersin.orgnih.gov

The active site of aristolochene synthase features conserved aspartate residues that chelate divalent metal ions, such as Mg²⁺, which are essential for catalysis. wikipedia.org These metal ions coordinate with the pyrophosphate moiety of FPP and help establish the necessary electrostatic environment for carbocation formation. wikipedia.org Structural studies, including X-ray crystallography of AS from Aspergillus terreus, have provided insights into the enzyme's structure, which adopts an α-helical class I terpene synthase fold, and the active site features involved in substrate binding and cyclization. nih.govresearchgate.net Site-directed mutagenesis studies have further revealed the role of key amino acids in the active site in stabilizing carbocation intermediates during the cyclization reaction. nih.govresearchgate.netrsc.org

Proposed Post-Cyclization Modifications (e.g., Oxidations, Rearrangements) in this compound Biosynthesis

While aristolochene provides the core bicyclic sesquiterpene scaffold, the conversion of aristolochene to this compound involves further enzymatic modifications. This compound has a more complex structure than aristolochene, including additional oxygen atoms nih.gov, suggesting that oxidation and potentially other rearrangements occur after the initial cyclization of FPP to aristolochene.

Research on fungal meroterpenoid biosynthesis, which involves hybrid polyketide and terpenoid pathways, has highlighted the importance of post-cyclization modifications in generating structural diversity. nih.govbeilstein-journals.org These modifications are often catalyzed by tailoring enzymes, including oxygenases such as cytochrome P450 monooxygenases and α-ketoglutarate (αKG)-dependent dioxygenases. nih.govbeilstein-journals.org Isomerases and acyltransferases can also be involved in these later steps. beilstein-journals.org

Although the specific enzymatic steps leading from aristolochene to this compound are not explicitly detailed in the provided search results, the presence of hydroxyl groups and a ketone functionality in this compound nih.gov strongly suggests that oxidative enzymes, such as hydroxylases and potentially other modifying enzymes, act on the aristolochene skeleton or a closely related intermediate to produce the final this compound structure. Studies on related pathways, such as the biosynthesis of other eremophilene derivatives from aristolochene, provide a basis for proposing such post-cyclization oxidative and rearrangement reactions in this compound biosynthesis. researchgate.netnih.gov

Genetic Basis of Biosynthesis and Potential for Pathway Engineering

The biosynthesis of fungal terpenoids, including those derived from aristolochene like this compound, is controlled by genes encoding the relevant enzymes, such as prenyltransferases, terpene cyclases (like aristolochene synthase), and post-cyclization modification enzymes. frontiersin.orgbeilstein-journals.orgnih.govnih.gov These genes are often organized in biosynthetic gene clusters in fungal genomes. frontiersin.org

The identification and characterization of genes involved in these pathways, such as the Ari1 gene encoding aristolochene synthase in P. roqueforti, provide a foundation for understanding the genetic basis of this compound biosynthesis. frontiersin.orgnih.gov Analyzing fungal genomes for terpene synthase genes and genes encoding tailoring enzymes can help predict the metabolic potential of different fungal species. nih.govresearchgate.net

The knowledge of the genetic basis of terpenoid biosynthesis opens up possibilities for pathway engineering. This involves manipulating the genes and enzymes to enhance the production of natural products, create novel compounds, or transfer biosynthetic pathways to heterologous hosts like Escherichia coli or Saccharomyces cerevisiae. beilstein-journals.orgresearchgate.net For instance, expressing aristolochene synthase in E. coli has been demonstrated. nih.gov Engineering efforts can involve modifying enzyme active sites to alter substrate specificity or product profiles, introducing genes for specific modification steps, or optimizing gene expression levels. beilstein-journals.orgresearchgate.net While specific pathway engineering efforts directly targeting this compound biosynthesis are not detailed in the search results, the principles and techniques developed for engineering other fungal terpenoid pathways are applicable. beilstein-journals.orgresearchgate.netbeilstein-journals.org

Chemical Synthesis and Analog Design of Phomenone

Total Synthesis Methodologies of Phomenone

Total synthesis approaches to this compound aim to construct the entire molecule from simpler precursors. These methodologies often involve carefully orchestrated sequences of reactions to establish the correct carbon skeleton and stereochemistry.

The synthesis of this compound often involves the preparation of key synthetic intermediates that serve as building blocks for the final structure. 13-desoxythis compound (also known as sporogen-AO 1) is a closely related compound and a significant intermediate or target molecule in synthetic studies towards this compound and other eremophilanes. researchgate.netresearchgate.netgoogle.com Its total synthesis has been reported, providing access to the core eremophilane (B1244597) skeleton. researchgate.netjst.go.jp The synthesis of 13-desoxythis compound from ethyl (1,2)-5,5-ethylenedioxy-2-hydroxycyclohexane-carboxylate in 20 steps highlights the complexity involved in constructing this skeleton. researchgate.netresearchgate.net

Constructing the complex bicyclic skeleton of eremophilane sesquiterpenes like this compound requires specific synthetic strategies. Sesquiterpenes are C15 compounds derived from farnesyl diphosphate (B83284) (FDP). mdpi.com Their diverse structures arise from the cyclization of FDP, often via carbocation intermediates, leading to various bicyclic and tricyclic skeletons. mdpi.com Strategies for constructing complex terpene skeletons, including sesquiterpenes, have been extensively studied and reviewed. beilstein-journals.orgscielo.br These strategies can involve various cyclization reactions, rearrangements, and functional group transformations to assemble the characteristic ring systems and introduce the necessary functionalization and stereochemistry. beilstein-journals.orgscielo.bryoutube.com The construction of bicyclo[3.6.0]undecane core, common in some sesquiterpenes, often involves building an eight-membered ring from a cyclopentane (B165970) precursor using methods like metathesis, radical cyclization, or palladium-mediated cyclization. beilstein-journals.org

Semisynthesis and Biotransformation Approaches

In addition to total synthesis, semisynthesis and biotransformation offer alternative routes to this compound and its analogues. Semisynthesis typically involves starting from a naturally abundant precursor with a related structure and performing chemical modifications to arrive at the target molecule. For example, phaseolinone (B1679765), another phytotoxin, can be prepared by the semisynthesis from this compound using meta-chloroperoxybenzoic acid (MCPBA). nih.gov Biotransformation utilizes enzymes or microorganisms to perform specific chemical transformations on a substrate. jst.go.jpnih.gov This approach can be particularly useful for introducing functional groups or achieving stereoselectivity under mild conditions. While direct biotransformation of simple precursors into this compound is less documented in the provided sources, biotransformation is a recognized strategy in natural product synthesis and modification. jst.go.jpnih.govmdpi.com

Design and Preparation of this compound Derivatives and Analogues

The design and preparation of this compound derivatives and analogues are important for exploring structure-activity relationships (SAR) and potentially developing compounds with improved or altered biological activities. mdpi.comwikipedia.org

Targeted structural modifications of this compound aim to probe the impact of specific functional groups and structural features on its biological properties. nih.govarchive.orgmdpi.com This involves synthesizing compounds with variations in the oxygenation pattern, the presence or position of double bonds, and substituents on the eremophilane skeleton. Studies on related eremophilanes have demonstrated the critical roles of specific functional groups, such as epoxy rings, double bonds, and ketone reductions, in their biological activities. mdpi.com Systematic analogue synthesis and biological evaluation are crucial steps in validating proposed structural determinants of activity. mdpi.comresearchgate.net The preparation of derivatives of this compound and related toxins like PR toxin has been undertaken to study the correlation between structure and biological activity in eremophilanic sesquiterpenes. frontiersin.org For instance, bioreductive esters of this compound have been synthesized to potentially target cancer cells under hypoxic conditions. researchgate.net

Synthesis of Novel Sulfur-Containing this compound Analogues (e.g., this compound A)

Research into this compound and its analogues has explored modifications to its core structure to investigate altered biological activities and properties. One area of interest is the synthesis of sulfur-containing analogues, which are relatively rare among fungal-derived natural products. This compound A is an example of such an analogue, notable for containing a thiomethyl group, representing the first reported instance of a sesquiterpene with sulfur elements in its skeleton isolated from a fungal source researchgate.netresearchgate.net.

This compound A, along with other novel sesquiterpenoids, was isolated from the culture of the mangrove-derived fungus Penicillium sp. HDN13-494 researchgate.netresearchgate.net. The structural elucidation of these compounds, including this compound A, was achieved through extensive spectroscopic data analysis, high-resolution electrospray ionization mass spectrometry (HRESIMS), and electronic circular dichroism (ECD) calculations researchgate.net. The presence of the rare thiomethyl group in this compound A was a key finding from these analyses researchgate.netresearchgate.net.

While detailed step-by-step synthetic routes specifically for this compound A from simpler precursors are not extensively detailed in the provided search results, the isolation and structural characterization from a fungal source highlight the potential for both biosynthetic pathways and biomimetic synthetic strategies. The isolation of this compound A from Penicillium sp. HDN13-494 suggests that this fungus possesses the enzymatic machinery to incorporate sulfur into the this compound scaffold researchgate.netresearchgate.net.

The synthesis of sulfur-containing organic molecules often involves specific methodologies for introducing sulfur atoms into a carbon skeleton, such as nucleophilic substitution with thiolates, electrophilic sulfenylation, or reactions involving sulfur-containing reagents mdpi.comacs.org. While general methods for synthesizing this compound and other sesquiterpenes involving multi-step routes have been reported , the specific chemical synthesis of this compound A or other sulfur-containing this compound analogues would require tailored approaches to selectively introduce the sulfur moiety at the desired position and stereochemistry.

The study reporting the isolation of this compound A also included testing its antimicrobial and antitumor activity researchgate.netresearchgate.net. While this compound A itself showed weak antibacterial effects against Escherichia coli, another compound isolated from the same fungus, this compound B, demonstrated moderate activity against Bacillus subtilis researchgate.netresearchgate.net. This indicates that structural variations, including the incorporation of sulfur, can influence the biological profile of this compound analogues.

Further research into the synthesis of sulfur-containing this compound analogues could explore various strategies, such as modifying existing this compound synthetic routes to incorporate sulfur-containing building blocks or developing novel methodologies for the late-stage introduction of sulfur into the this compound core. The biological activities observed for isolated sulfur-containing analogues like this compound A provide motivation for developing efficient synthetic methods to access these compounds and explore a wider range of sulfur modifications.

While specific yield data for the synthesis of this compound A was not found in the provided results, the isolation yield from the fungal culture would be relevant for understanding its natural abundance. Research into the chemical synthesis of such complex natural products often involves optimizing reaction conditions and sequences to achieve reasonable yields and high stereoselectivity.

Mechanistic Investigations of Phomenone S Biological Activities

Phytotoxic Activity and Plant-Fungus Interactions

Phomenone is recognized as a fungal phytotoxin, a toxic compound produced by fungi that affects plants. These phytotoxins play a significant role in the development of plant disease symptoms such as leaf spots, wilting, chlorosis, necrosis, and growth inhibition. mdpi.com this compound has been isolated from phytopathogenic fungi, including Phoma destructiva and Drechslera gigantea. mdpi.comnih.govmdpi.comdntb.gov.ua

Induction of Phytotoxic Effects in Plants (e.g., Tomato Plants Infected by Phoma destructiva Plowr)

This compound's phytotoxic effects have been observed in various plants, particularly in the context of fungal infections. It has been isolated from cultures of Phoma destructiva, a fungus known to infect tomato plants. mdpi.comnih.govmdpi.comdntb.gov.uadntb.gov.ua Studies have shown that this compound, along with PR-toxin, isolated from Phoma destructiva, inhibited radical elongation and shoot growth of tomato seedlings when tested at a concentration of 10⁻⁴ M. mdpi.com The occurrence of this compound has been specifically noted in tomato plants infected by Phoma destructiva. nih.govmdpi.com This suggests that this compound contributes to the symptoms observed during Phoma destructiva infection in tomato plants.

Other phytotoxic eremophilane-type sesquiterpenoids, including this compound, isolated from fungi like Drechslera gigantea and Macrophomina phaseolina, have been shown to cause necrotic lesions on various grasses such as crabgrass, quackgrass, and Bermuda grass in leaf puncture assays. mdpi.com

Molecular and Cellular Responses in Plant Tissues

Fungal phytotoxins, including sesquiterpenoids like this compound, are known to induce various disease symptoms in plants. mdpi.com These symptoms imply underlying molecular and cellular responses within the plant tissues upon exposure to the toxin. General plant responses to environmental changes and stress, including biotic stress from pathogens, involve complex molecular and cellular mechanisms such as the accumulation of reactive oxygen species (ROS), reactive nitrogen species (RNS), and reactive sulfur species (RSS), which activate signaling pathways. csic.es Cellular processes like autophagy can also be activated in plants under changing environmental conditions. csic.es Plant cells utilize signaling molecules, including plant hormones, to restructure responses to stimuli. csic.esupv.es Research in plant cell biology focuses on cellular signaling in plant stress and development, investigating how signal transduction cascades are organized and lead to changes in development and stress tolerance, often involving phospholipid-based signaling systems and lipid second messengers. uva.nlnih.gov

While fungal phytotoxins are understood to impact plant cellular and molecular processes to induce disease symptoms mdpi.com, the specific detailed molecular and cellular responses in plant tissues directly induced by this compound, based on the provided search results, are not explicitly described.

Antimicrobial Activities

This compound has also demonstrated antimicrobial properties. Research has indicated its effectiveness against certain bacteria. researchgate.netcmu.ac.thresearchgate.net

Antibacterial Effects (e.g., against Bacillus subtilis, Escherichia coli)

Studies have reported this compound's antibacterial activity. It has shown moderate antimicrobial activity against Bacillus subtilis and other Gram-positive bacteria. Furthermore, this compound has exhibited antibacterial activity against a range of bacteria, including Bacillus subtilis, Proteus vulgaris, Bacillus cereus, Escherichia coli, and Mycobacterium phlei. researchgate.net

While specific quantitative data such as Minimum Inhibitory Concentrations (MICs) for this compound against these bacteria were not detailed in the provided snippets, the qualitative findings indicate its inhibitory effects on the growth of both Gram-positive (Bacillus subtilis, Proteus vulgaris, Bacillus cereus, Mycobacterium phlei) and Gram-negative (Escherichia coli) bacteria.

Anticancer and Cytotoxic Activities in Research Models

Investigations into the biological activities of this compound have also explored its potential anticancer and cytotoxic effects in research models. cmu.ac.thfrontiersin.orgfrontiersin.org

Inhibition of Proliferation in Cancer Cell Lines (in vitro studies with A549, H1299, K562, MDA-MB-231, L-02, H69AR, ASPC-1)

Studies have explored the ability of this compound to inhibit the proliferation of various cancer cell lines in vitro. While direct data on this compound's effects on all the specified cell lines (A549, H1299, K562, MDA-MB-231, L-02, H69AR, ASPC-1) were not comprehensively available in the search results, research on other compounds provides context for how such studies are conducted and the types of data generated. For instance, studies on other natural products have demonstrated dose-dependent growth inhibition in cell lines such as A549, H1299, and MDA-MB-231, often measured using assays like the MTT assay. mdpi.complos.orgwaocp.org These studies typically report IC50 values, representing the concentration of the compound required to inhibit cell proliferation by 50%.

While specific IC50 values for this compound across the entire panel of requested cell lines were not found, the general approach involves exposing cancer cells to varying concentrations of the compound and measuring cell viability or proliferation after a specific incubation period. The resulting data can be presented in tables showing the percentage of inhibition at different concentrations or the calculated IC50 values.

Investigation of Cellular Pathways (e.g., cell cycle arrest, induction of specific molecular events)

Investigation into the cellular pathways affected by this compound is crucial for understanding its anti-proliferative effects. A common mechanism by which compounds inhibit cancer cell proliferation is by inducing cell cycle arrest. The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. nih.govgenome.jp Cell cycle arrest can occur at different phases, such as G1, S, or G2/M. nih.govmdpi.com

Studies on other compounds in cancer cell lines like H1299 and MDA-MB-231 have shown the induction of cell cycle arrest. mdpi.comwaocp.orgnih.gov For example, some compounds have been reported to cause G1 or G2/M phase arrest, which is often associated with changes in the expression or activity of key cell cycle regulatory proteins like cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (CKIs) such as p21 and p53. nih.govgenome.jpmdpi.comnih.govaging-us.com

While direct details on this compound's impact on specific cell cycle phases and related molecular events were not extensively found, research in this area typically involves techniques like flow cytometry to analyze DNA content and determine the distribution of cells in different cell cycle phases. waocp.orgmdpi.com Western blotting can be used to assess the protein levels of cell cycle regulators. mdpi.comnih.gov

Anti-inflammatory and Anti-neuroinflammatory Activities

This compound has also demonstrated anti-inflammatory and anti-neuroinflammatory activities. nih.gov Inflammation is a complex biological response involving various mediators and signaling pathways. oncotarget.com Neuroinflammation, specifically, involves the activation of immune cells in the central nervous system, such as microglia. biomolther.orgfrontiersin.org

Modulation of Inflammatory Mediators (e.g., Nitric Oxide (NO) Production in LPS-stimulated BV2 Microglial Cells)

A key aspect of investigating anti-inflammatory compounds is their ability to modulate the production of inflammatory mediators. Nitric oxide (NO) is a crucial mediator involved in inflammatory responses, and its excessive production by activated microglia contributes to neuroinflammation. biomolther.orgfrontiersin.orgnih.gov Lipopolysaccharide (LPS) is commonly used to stimulate microglial cells, such as the BV2 cell line, to mimic inflammatory conditions and induce NO production. nih.govbiomolther.orgupm.edu.myresearchgate.netmdpi.com

Studies evaluating the anti-inflammatory effects of compounds often measure their ability to inhibit LPS-induced NO production in BV2 cells using assays like the Griess assay. nih.govbiomolther.orgresearchgate.net A reduction in NO levels indicates anti-inflammatory potential. The effectiveness is often reported as an IC50 or EC50 value. nih.gov

While specific quantitative data for this compound's effect on NO production in LPS-stimulated BV2 cells was not explicitly detailed in the search results, the assessment of anti-neuroinflammatory compounds frequently involves this assay. nih.gov

Exploration of Signaling Pathways Involved in Anti-inflammatory Responses

The anti-inflammatory effects of compounds are often mediated through the modulation of specific signaling pathways. Key pathways involved in regulating inflammatory responses include the NF-κB and MAPK pathways. oncotarget.comfrontiersin.orgmdpi.commdpi.comnih.gov

The NF-κB pathway plays a central role in the expression of pro-inflammatory genes, including those encoding cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). oncotarget.combiomolther.orgfrontiersin.orgmdpi.com Inhibition of NF-κB activation is a common mechanism for anti-inflammatory agents. oncotarget.comfrontiersin.orgmdpi.commdpi.comnih.gov

The MAPK pathway, including ERK, JNK, and p38, is also involved in mediating inflammatory signals. mdpi.comoncotarget.comfrontiersin.orgmdpi.com Modulation of MAPK signaling can affect the production of inflammatory mediators. mdpi.comoncotarget.comfrontiersin.orgmdpi.commdpi.com

Research on other natural products with anti-inflammatory activity in LPS-stimulated microglial cells has shown suppression of the NF-κB pathway and reduced expression of inflammatory markers like COX-2, TNF-α, IL-6, and IL-1β. nih.govbiomolther.orgfrontiersin.org These studies often utilize techniques like Western blotting to assess the phosphorylation and total levels of proteins in these signaling pathways. mdpi.combiomolther.orgmdpi.com

While detailed information on this compound's specific interactions with these pathways was not extensively found, the investigation of its anti-inflammatory mechanisms would typically involve examining its effects on these key signaling cascades and the downstream production of inflammatory mediators.

Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis aims to identify the specific structural features (pharmacophores) of a compound that are responsible for its biological activity and to understand how modifications to the structure affect potency. mdpi.com

Identification of Key Pharmacophores and Structural Motifs Influencing Biological Potency (e.g., 6,7-epoxyl structure, C-6–C-7 unsaturation, C-11–C-12 terminal unsaturation)

SAR studies on compounds structurally related to this compound, such as eremophilane (B1244597) sesquiterpenoids, have provided insights into the structural requirements for anti-inflammatory activity. nih.govmdpi.com These studies suggest that certain structural motifs are critical for biological potency.

Based on research on related compounds, the C-6–C-7 unsaturated moiety (which can be a double bond or an epoxy group) and the C-11–C-12 terminal unsaturation have been identified as important for anti-inflammatory activity. mdpi.com Modifications or disruptions of these features, such as hydroxylation or saturation at C-6–C-7, have been shown to lead to a significant reduction in the inhibition of NO production. mdpi.com

SAR analysis often involves synthesizing or isolating a series of related compounds with structural variations and evaluating their biological activity. By comparing the activities of these analogs, researchers can deduce which parts of the molecule are essential for the observed effects. This can involve analyzing the impact of double bonds, epoxy groups, hydroxyl groups, and other substituents at different positions on the core structure. mdpi.com

While a detailed SAR analysis specifically for this compound across all its reported activities was not fully available, the principles of SAR analysis involving the identification of key unsaturated moieties and functional groups are generally applied to understand the relationship between the chemical structure of this compound and its observed biological effects. mdpi.com

Correlation between Stereochemistry and Biological Activity

This compound, a natural product with a complex molecular architecture, possesses a defined stereochemistry, indicated by its absolute configuration (1aR,6R,7R,7aR,7bR) nih.govunina.it. The presence of multiple chiral centers within the this compound structure means it can exist as a set of stereoisomers. Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity for many compounds, particularly those interacting with chiral biological targets such as enzymes, receptors, and nucleic acids nih.govmdpi.com.

The principle underlying this correlation is the specificity of molecular recognition. Biological systems are inherently chiral, and the precise spatial orientation of functional groups on a molecule dictates how effectively it can bind to or interact with its biological target nih.gov. Different stereoisomers of a compound can exhibit vastly different affinities for a target, leading to variations in the potency or even the type of biological effect observed nih.gov. In some cases, one stereoisomer may be highly active, while others are significantly less active, inactive, or may even possess undesirable or toxic effects.

Research on fungal metabolites has led to the isolation of compounds related to this compound. For instance, a study on the mangrove-derived fungus Penicillium sp. HDN13-494 reported the isolation of this compound B, which corresponds to the known compound this compound (C₁₅H₂₀O₄), alongside this compound A (C₁₆H₂₀O₃S), a related sesquiterpenoid with a sulfur atom nih.gov. These compounds exhibited different optical rotations, indicative of distinct stereochemical properties, and were evaluated for biological activities. This compound B (this compound) demonstrated moderate antimicrobial activity against Bacillus subtilis. While this compound A and this compound B are not stereoisomers of each other due to differing molecular formulas, their isolation with distinct structures and biological profiles from the same source underscores how structural variations, including stereochemical differences, can influence biological outcomes in this class of natural products.

Reported Biological Activity of this compound (this compound B)

| Compound Name | Molecular Formula | Reported Activity | Source Organism |

| This compound | C₁₅H₂₀O₄ | Moderate antimicrobial | Penicillium sp. HDN13-494 |

| (against Bacillus subtilis) |

Advanced Analytical Techniques for Phomenone Research

Quantitative and Qualitative Analysis of Phomenone in Biological Samples

Analyzing this compound in biological samples, such as fungal fermentation broths or tissues, requires a combination of qualitative and quantitative approaches. Qualitative analysis confirms the presence and structural identity of the compound, while quantitative analysis measures its exact concentration.

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a robust and widely used technique for the quantification of organic compounds. nih.govplos.orgnih.gov The principle relies on separating compounds in a liquid mobile phase as they pass through a solid stationary phase packed in a column. mdpi.com For a compound like this compound, which possesses chromophores such as carbonyl groups and carbon-carbon double bonds in its eremophilane (B1244597) skeleton, UV detection is a highly suitable quantification method. nih.gov These structural features allow the molecule to absorb light in the UV-visible spectrum.

The amount of light absorbed is directly proportional to the concentration of the compound in the sample, following the Beer-Lambert law. nih.gov By calibrating the instrument with solutions of known this compound concentration, a linear relationship between absorbance and concentration can be established, allowing for precise quantification in unknown samples. nih.gov The choice of a specific wavelength for detection is optimized to match the absorbance maximum of this compound, thereby maximizing sensitivity. nih.gov

Table 1: Illustrative HPLC-UV Method Parameters for this compound Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection Wavelength | ~240-260 nm (Hypothetical, based on typical eremophilane structures) |

| Column Temperature | 30 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of LC with the mass analysis capabilities of MS. nih.govnih.gov This technique was instrumental in the initial discovery and characterization of this compound A and this compound B from the mangrove-derived fungus Penicillium sp. HDN13-494. nih.gov High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), a form of LC-MS, provided the high-accuracy mass data needed to determine the elemental composition of these novel compounds. nih.gov

For this compound A, HRESIMS analysis yielded a molecular ion peak [M+H]⁺ at m/z 293.1205, which established its molecular formula as C₁₆H₂₀O₃S. nih.gov Similarly, this compound B showed a deprotonated molecule [M-H]⁻ at m/z 247.1343, corresponding to a molecular formula of C₁₅H₂₀O₃. nih.gov This level of precision is critical for distinguishing between compounds with similar masses and for confirming the identity of new metabolites. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone technique in metabolite analysis, particularly for volatile or semi-volatile compounds. nih.gov Given the molecular weight and structure of this compound, it is not inherently volatile. Therefore, its analysis by GC-MS would typically require a chemical derivatization step to increase its volatility and thermal stability. nih.gov This process converts polar functional groups into less polar, more volatile derivatives suitable for gas-phase analysis.

Table 2: HRESIMS Data for the Identification of this compound A and B

| Compound | Ionization Mode | Observed m/z | Deduced Molecular Formula |

|---|---|---|---|

| This compound A | Positive ([M+H]⁺) | 293.1205 | C₁₆H₂₀O₃S |

| This compound B | Negative ([M-H]⁻) | 247.1343 | C₁₅H₂₀O₃ |

Method Development and Validation for Trace Analysis in Research Matrices

To ensure that analytical data is reliable, accurate, and reproducible, the method used must be properly developed and validated, especially for trace analysis in complex research matrices like fermentation broths or biological fluids. researchgate.netrecipharm.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. nih.govlongdom.org Key performance characteristics are evaluated according to established guidelines.

The process involves optimizing sample preparation to isolate this compound from interfering matrix components and concentrating it to detectable levels. nih.gov Chromatographic conditions (e.g., column, mobile phase) are fine-tuned to achieve good peak shape and resolution. The validation protocol then systematically assesses the method's performance.

Table 4: Key Parameters for Analytical Method Validation

| Validation Parameter | Description | Typical Acceptance Criterion |

|---|---|---|

| Specificity/Selectivity | Ability to assess the analyte unequivocally in the presence of other components. | No interference at the retention time of the analyte. |

| Linearity | Ability to produce results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) > 0.99 |

| Accuracy | Closeness of test results to the true value. | Recovery of 80-120% of the known amount. |

| Precision | Agreement among a series of measurements from the same sample. | Relative Standard Deviation (RSD) ≤ 15% for trace analysis. |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

Integration of Hyphenated Techniques for Comprehensive Profiling

Comprehensive analysis of a natural product like this compound often requires the integration of multiple analytical techniques, known as hyphenation. nih.govchromatographytoday.comajpaonline.com Hyphenated techniques physically couple two or more methods to provide more information than the individual techniques alone. researchgate.net The combination of a separation technique (like LC or GC) with a spectroscopic technique (like MS or NMR) is particularly powerful for analyzing complex mixtures.

The discovery of this compound is a clear example of this integrated approach. nih.gov Researchers used chromatographic methods to isolate the compound from a crude fungal extract. Subsequently, the combination of LC-MS (specifically HRESIMS) and extensive 1D and 2D NMR spectroscopy was essential for its comprehensive profiling. nih.gov LC-MS provided the molecular formula, while NMR experiments revealed the connectivity of atoms and the three-dimensional structure of the molecule. This synergistic use of hyphenated and spectroscopic techniques allows researchers to move from a complex biological matrix to a fully characterized novel compound, providing a complete chemical and structural profile. nih.govchromatographytoday.com

Future Directions and Research Opportunities in Phomenone Chemistry and Biology

Elucidation of Undiscovered Biosynthetic Enzymes and Genetic Clusters

The genetic foundation for Phomenone production remains largely uncharacterized. A primary research goal is the identification and functional characterization of the complete biosynthetic gene cluster (BGC) responsible for its synthesis. In fungi, genes encoding the enzymes for a specific metabolic pathway are often physically grouped on the chromosome, facilitating coordinated regulation and horizontal transfer. youtube.comfrontiersin.org The discovery of such clusters for other fungal metabolites, like phomenoic acid in Leptosphaeria maculans, provides a roadmap for this endeavor. nih.gov

Future research should focus on genome sequencing of this compound-producing fungal strains, followed by bioinformatic analysis using tools designed to detect BGCs. youtube.com This computational approach identifies signature genes, such as those for polyketide synthases (PKSs) or nonribosomal peptide synthetases (NRPSs), which are common in secondary metabolite pathways. youtube.comnih.govplos.org Once a candidate BGC is identified, systematic gene silencing or knockout experiments can confirm the involvement of each gene in the this compound pathway. This process will not only reveal the core synthase but also the suite of tailoring enzymes (e.g., P450 monooxygenases, dehydrogenases, reductases) that modify the initial scaffold to produce the final this compound structure. nih.govresearchgate.net Uncovering this genetic blueprint is the first step toward pathway engineering and the generation of novel analogs.

| Research Step | Methodology | Expected Outcome |

| Identification | Genome sequencing and bioinformatic analysis of producing fungus. | Localization of the putative this compound biosynthetic gene cluster (BGC). |

| Verification | Gene silencing (e.g., RNAi) or targeted gene knockout (e.g., CRISPR-Cas9). | Confirmation of genes essential for this compound production. |

| Characterization | Heterologous expression of pathway genes and in vitro enzymatic assays. | Functional elucidation of individual enzymes (synthases, tailoring enzymes). |

Exploitation of Chemoenzymatic and Synthetic Biology Approaches for Analog Production

With the biosynthetic machinery in hand, chemoenzymatic and synthetic biology strategies offer powerful platforms for generating novel this compound derivatives. nih.govnih.gov Synthetic biology allows for the rational redesign of biological systems to produce new molecules. nih.govnih.gov This could involve re-engineering the this compound BGC by introducing or modifying genes to alter the final chemical structure. mdpi.commdpi.com For example, modifying the acyltransferase (AT) domain of a polyketide synthase could allow for the incorporation of unnatural extender units, leading to a diverse library of this compound analogs. mdpi.com

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the flexibility of traditional organic chemistry. researchgate.netnih.gov This approach could utilize enzymes from the this compound pathway to create complex chiral intermediates that are difficult to access through purely chemical means. These intermediates can then be further modified using synthetic reactions to produce analogs that would be inaccessible through fermentation alone. researchgate.netnih.gov Such strategies enable the creation of targeted modifications to the this compound scaffold, facilitating the exploration of structure-activity relationships.

Rational Design and Synthesis of Novel this compound Analogues with Enhanced Specificity and Reduced Broad Toxicity

A key challenge with many natural products is optimizing their therapeutic window—maximizing efficacy against a specific target while minimizing off-target effects and general toxicity. Rational drug design, guided by computational modeling, can accelerate the development of superior this compound analogues. nih.gov By creating a homology model of potential protein targets, researchers can perform in silico docking studies to predict how different this compound derivatives might bind.

This predictive modeling can guide the synthesis of novel analogues with modifications designed to improve binding affinity and specificity for a desired target. mdpi.com For instance, if this compound's toxicity is linked to a specific functional group, synthetic chemistry could be employed to modify or replace that group while preserving the core pharmacophore responsible for its desired activity. mdpi.com This iterative cycle of design, synthesis, and biological evaluation is crucial for transforming a promising natural product into a viable therapeutic lead with an improved safety profile.

Advanced Mechanistic Investigations using Systems Biology Approaches (e.g., Transcriptomics, Proteomics, Metabolomics)

Understanding how this compound exerts its biological effects at a cellular level requires a holistic, systems-level approach. nih.govuci.edubroadinstitute.org Systems biology integrates large-scale datasets from various "omics" technologies to build a comprehensive picture of cellular responses. nih.govelsevierpure.com

Transcriptomics: RNA sequencing can reveal how this compound treatment alters the gene expression profile of a cell or organism. nih.govnih.govmdpi.com This can identify entire signaling pathways that are activated or repressed, providing clues about the compound's mechanism of action. mdpi.com

Proteomics: Using mass spectrometry-based techniques, proteomics can quantify changes in the abundance of thousands of proteins following this compound exposure. nih.govnih.gov This can pinpoint specific enzymes, receptors, or structural proteins that are directly or indirectly affected by the compound.

Metabolomics: This approach analyzes the global profile of small-molecule metabolites within a biological system. mdpi.comnih.govnih.gov By observing how this compound perturbs cellular metabolism, researchers can gain insights into its effects on energy production, biosynthesis, and signaling pathways. mdpi.com

Integrating these multi-omics datasets can reveal previously unknown connections and mechanisms, providing a detailed molecular portrait of this compound's activity and helping to identify its primary cellular targets. nih.gov

| Omics Approach | Level of Analysis | Key Questions Addressed |

| Transcriptomics | mRNA (Gene Expression) | Which genes and pathways are transcriptionally regulated by this compound? |

| Proteomics | Proteins | Which protein levels change in response to this compound treatment? |

| Metabolomics | Metabolites | How does this compound alter the metabolic state and biochemical pathways of the cell? |

Exploration of New Molecular Targets and Biological Activities at the Pre-clinical Level

While initial studies may have identified certain biological activities for this compound, its full therapeutic potential is likely untapped. Future pre-clinical research should aim to identify novel molecular targets and explore its efficacy in a broader range of disease models. Techniques such as affinity-based protein profiling, where a modified this compound molecule is used as a "bait" to capture its binding partners, can directly identify its cellular targets.

Once new targets or pathways are identified, the activity of this compound and its rationally designed analogues can be tested in relevant cell-based and animal models of disease. researchgate.net This expanded pre-clinical testing could uncover novel applications for this compound-based compounds in areas such as oncology, immunology, or infectious diseases, moving beyond its initially discovered properties.

Ecological Roles and Interactions of this compound in Fungal-Plant Symbiosis and Pathogenesis

Secondary metabolites are not produced by fungi in isolation; they play critical roles in the organism's interactions with its environment. emanresearch.org Research into the ecological function of this compound could provide significant insights into fungal-plant relationships. mdpi.comtechnologynetworks.com Many fungal metabolites are key factors in pathogenesis, helping the fungus to invade host tissues and overcome plant defenses. nih.govmdpi.complos.orgtaylorandfrancis.com Conversely, in symbiotic relationships, these compounds can help protect the host plant from pathogens or herbivores. nih.govmontana.edu

Future studies should investigate the production of this compound during the interaction of its producing fungus with various plant species. This could involve measuring this compound levels in infected plant tissues and assessing its effects on plant cells and the plant's immune response. Furthermore, its role in inter-microbial competition should be explored, as some fungal metabolites are known to inhibit the growth of competing fungi or bacteria in the same ecological niche. nih.gov Understanding the natural role of this compound will not only enrich our knowledge of chemical ecology but may also inspire new applications in agriculture, for example, as a biocontrol agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.